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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and

folding, lipid biosynthesis, and calcium homeostasis. Perturbations in ER function lead to a

state of "ER stress," which is implicated in numerous diseases, including cancer,

neurodegenerative disorders, and metabolic diseases. ER-Tracker™ Green is a fluorescent

probe that selectively stains the ER in live cells, providing a valuable tool for investigating ER

content and morphology. This application note provides a detailed protocol for using ER-

Tracker™ Green for the quantitative analysis of ER content by flow cytometry.

ER-Tracker™ Green is composed of the green-fluorescent BODIPY™ FL dye conjugated to

glibenclamide.[1][2] Glibenclamide binds specifically to the sulfonylurea receptors of ATP-

sensitive K+ channels, which are prominently located on the ER membrane, thereby enabling

targeted labeling of this organelle.[1][2] The fluorescence intensity of ER-Tracker™ Green is

proportional to the ER content, making it suitable for monitoring changes in ER mass

associated with cellular processes such as ER stress and the unfolded protein response

(UPR).

Principle of the Assay
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Live cells are incubated with ER-Tracker™ Green, a cell-permeant dye that selectively

accumulates in the endoplasmic reticulum. The amount of green fluorescence emitted by the

stained cells is then quantified using a flow cytometer. An increase in the mean fluorescence

intensity (MFI) of the cell population is indicative of an expansion of the ER, a hallmark of ER

stress. This allows for the quantitative assessment of ER content and the evaluation of cellular

responses to various stimuli or drug candidates.

Materials and Reagents
ER-Tracker™ Green (e.g., Thermo Fisher Scientific, Cat. No. E34251)

Dimethyl sulfoxide (DMSO), anhydrous

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

Cell culture medium (e.g., DMEM, RPMI-1640)

Fetal bovine serum (FBS)

Trypsin-EDTA (for adherent cells)

Suspension or adherent cells

Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 530/30

nm)

Optional: A known ER stress inducer (e.g., Tunicamycin or Thapsigargin) for positive control.

Optional: A viability dye (e.g., Propidium Iodide, DAPI)

Experimental Protocols
Reagent Preparation
1.1. ER-Tracker™ Green Stock Solution (1 mM)

Allow the vial of ER-Tracker™ Green to warm to room temperature before opening.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15358963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reconstitute the contents of the vial (typically 100 µg) in 128 µL of high-quality anhydrous

DMSO to create a 1 mM stock solution.[3]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and

store at -20°C, protected from light.

1.2. ER-Tracker™ Green Working Solution (100 nM - 1 µM)

On the day of the experiment, dilute the 1 mM stock solution to the desired working

concentration (typically between 100 nM and 1 µM) in warm (37°C) serum-free cell culture

medium or PBS.

The optimal concentration may vary depending on the cell type and experimental conditions

and should be determined empirically.

Cell Preparation
2.1. Suspension Cells

Culture cells to the desired density (e.g., 0.5 - 1 x 10^6 cells/mL).

Centrifuge the cell suspension at 300-400 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in warm, serum-free medium or PBS.

2.2. Adherent Cells

Culture cells in appropriate flasks or plates until they reach the desired confluency (typically

70-80%).

Gently wash the cells with warm PBS.

Detach the cells using a minimal amount of pre-warmed trypsin-EDTA.

Once detached, neutralize the trypsin with complete culture medium (containing FBS).

Centrifuge the cell suspension at 300-400 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in warm, serum-free medium or PBS.
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Staining Protocol
Adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed, serum-free medium

or PBS.

Add the ER-Tracker™ Green working solution to the cell suspension to achieve the final

desired concentration.

Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation

time may need to be optimized for different cell types.

After incubation, centrifuge the cells at 300-400 x g for 5 minutes.

Discard the supernatant and wash the cells once or twice with 1-2 mL of pre-warmed PBS.

Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.

If assessing cell viability, add a viability dye according to the manufacturer's instructions just

before analysis.

Keep the cells on ice and protected from light until analysis.

Flow Cytometry Analysis
Set up the flow cytometer with a 488 nm excitation laser.

Collect the green fluorescence signal using a standard FITC filter set (e.g., 530/30 nm

bandpass filter).

Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to

establish the baseline fluorescence.

If using a viability dye, set up the appropriate compensation controls.

Acquire data for a sufficient number of events (e.g., 10,000 - 50,000 cells) for each sample.

Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell

population and determine the Mean Fluorescence Intensity (MFI) of the ER-Tracker™ Green
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signal.

Data Presentation
The following table provides representative data illustrating the expected change in ER-

Tracker™ Green fluorescence upon induction of ER stress. In this example, Jurkat cells were

treated with either Tunicamycin or Thapsigargin, two well-known inducers of the unfolded

protein response.

Treatment Concentration
Incubation
Time (hours)

Mean
Fluorescence
Intensity (MFI)

Fold Change
vs. Control

Control (DMSO) 0.1% 24 15,000 1.0

Tunicamycin 2.5 µg/mL 24 45,000 3.0

Thapsigargin 1 µM 24 37,500 2.5

Note: The MFI values presented are for illustrative purposes only and will vary depending on

the cell type, instrument settings, and experimental conditions.

Mandatory Visualizations
Experimental Workflow
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Caption: Experimental workflow for ER content analysis using ER-Tracker™ Green and flow

cytometry.

Unfolded Protein Response (UPR) Signaling Pathway
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Caption: Simplified overview of the three branches of the Unfolded Protein Response (UPR)

pathway.

Troubleshooting
Issue Possible Cause Suggested Solution

Low fluorescence signal

- Insufficient dye

concentration- Short

incubation time- Cell loss

during washing steps

- Optimize ER-Tracker™

Green concentration (try a

range from 100 nM to 1 µM).-

Increase incubation time (up to

30 minutes).- Be gentle during

centrifugation and washing

steps.

High background fluorescence
- Dye concentration too high-

Inadequate washing

- Decrease the concentration

of ER-Tracker™ Green.-

Ensure thorough washing of

cells after staining.

High cell death

- Cytotoxicity of the dye at high

concentrations or long

incubation times- Harsh cell

handling

- Use the lowest effective

concentration of the dye.-

Reduce incubation time.-

Handle cells gently to maintain

viability. Use a viability dye to

exclude dead cells from

analysis.

Inconsistent results

- Variation in cell number-

Inconsistent incubation times

or temperatures- Fluctuation in

flow cytometer laser power

- Ensure accurate cell counting

for each sample.- Standardize

all incubation steps.- Allow the

flow cytometer to warm up

properly and perform daily

quality control.

Conclusion
ER-Tracker™ Green is a reliable and specific fluorescent probe for labeling the endoplasmic

reticulum in live cells. The protocol described in this application note provides a straightforward
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method for the quantitative analysis of ER content by flow cytometry. This technique is a

valuable tool for researchers investigating the role of ER stress and the unfolded protein

response in health and disease, and for screening compounds that may modulate ER

homeostasis. Careful optimization of staining conditions for the specific cell type and

experimental setup is recommended to ensure reproducible and accurate results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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